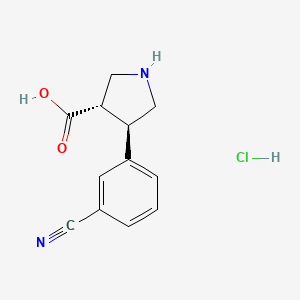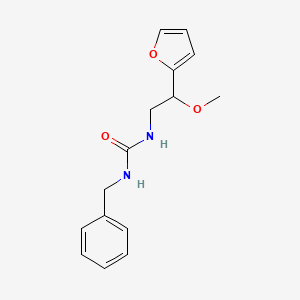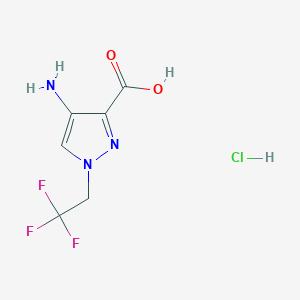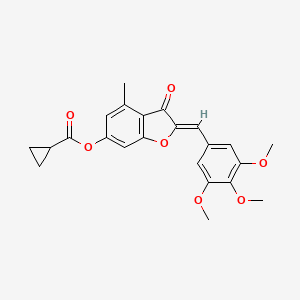
(+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH .Chemical Reactions Analysis
Cyanoacetamides are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . They can react with numerous reactants (nucleophiles and electrophiles) to form a variety of heterocyclic compounds .Scientific Research Applications
Inhibition and Corrosion Studies
The novel pyridine Schiff base derivatives have shown significant corrosion inhibition properties for mild steel in hydrochloric acid, suggesting potential applications in protecting metals from corrosion. These compounds exhibit good inhibition effects, with their adsorption process following the Langmuir adsorption isotherm model, indicating their protective abilities against corrosion (Meng et al., 2017).
Photophysics and Electrochemistry of Iridium(III) Complexes
The study of facial (fac) and meridional (mer) tris-cyclometalated Ir(III) complexes reveals insights into their structural, electrochemical, and photophysical properties. These complexes display unique absorption bands and emission characteristics, indicating potential applications in light-emitting devices and sensors (Tamayo et al., 2003).
Luminescent Coordination Polymers for HCl Sensing
A new luminescent coordination polymer has been developed for the fast and convenient detection of HCl gas. This polymer utilizes a protonation effect on uncoordinated pyridyl rings, changing the energy of the excited state of the ligands and preventing them from acting as efficient antennae for characteristic emission, demonstrating its application in environmental monitoring (Zhang et al., 2015).
Metal-Organic Frameworks (MOFs) for Gas Sorption
Metal-organic frameworks synthesized using pyridine-carboxylic acid exhibit selective and hysteretic sorption of CO2 over N2. The structural versatility and adsorption properties of these MOFs indicate their potential in gas storage, separation processes, and catalysis (Cui et al., 2016).
Catalytic Applications in Organic Synthesis
The recyclable catalyst 4-(N,N-Dimethylamino)pyridine hydrochloride has been used for the acylation of inert alcohols and phenols, showing potential for efficient and environmentally friendly synthesis in organic chemistry (Liu et al., 2014).
Mechanism of Action
Future Directions
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . They are considered one of the most important precursors for heterocyclic synthesis, highlighting their potential in evolving better chemotherapeutic agents .
properties
IUPAC Name |
(3S,4R)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-5-8-2-1-3-9(4-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJABUIHPPBREPS-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(azepan-1-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2599177.png)

![N-(2-bromo-4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599181.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2599183.png)
![5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2599184.png)




![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599192.png)
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2599193.png)

![6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline](/img/structure/B2599196.png)
